2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O4S2/c1-27(23,24)17-9-7-15(20-21-17)11-2-5-13(6-3-11)22-28(25,26)16-8-4-12(18)10-14(16)19/h2-10,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWVLAITTIYYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride.
Final Sulfonamide Formation: The final step involves the formation of the sulfonamide group through the reaction of the intermediate with sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridazine ring and fluorinated benzene moieties facilitate nucleophilic substitution reactions. Key observations include:
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Fluorine displacement : The 2,4-difluorobenzenesulfonamide group undergoes substitution with amines, alkoxides, or thiols under basic conditions. Reaction rates depend on the electronic effects of substituents and steric hindrance .
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Pyridazine reactivity : The 6-(methylsulfonyl)pyridazine subunit participates in SNAr at position 3 when exposed to nucleophiles like hydrazines or Grignard reagents.
Table 1 : SNAr reaction outcomes with selected nucleophiles
| Nucleophile | Reaction Site | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | 4-F (benzene) | DMF, 80°C, 12 hr | 72 | |
| Sodium methoxide | 2-F (benzene) | MeOH, reflux, 6 hr | 68 | |
| Phenylmagnesium Br | Pyridazine C-3 | THF, -10°C, 2 hr | 55 |
Oxidation-Reduction Reactions
The methylsulfonyl group exhibits redox activity:
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Reduction : Treatment with NaBH4/CuI converts the methylsulfonyl group to methylthioether (CH3S-) while preserving the pyridazine core .
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Oxidation : Hydrogen peroxide (H2O2) in acetic acid oxidizes sulfur-containing intermediates to sulfones, though overoxidation to sulfonic acids is prevented through pH control .
Critical parameters :
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Optimal reduction: pH 8–9, 0°C → RT gradient
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Oxidation selectivity: Achieved at H2O2 concentrations <15% (v/v)
Sulfonylation and Desulfonylation
The benzenesulfonamide group participates in:
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Sulfonamide cleavage : HCl/EtOH (6M, reflux) removes the sulfonamide group via acid-catalyzed hydrolysis, yielding 4-(6-methylsulfonylpyridazin-3-yl)aniline .
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Resulfonylation : The liberated amine can be resulfonylated with alternative sulfonyl chlorides (e.g., tosyl or mesyl chloride) in pyridine .
Experimental evidence :
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Desulfonylation kinetics: 98% conversion after 8 hr (TLC monitoring)
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Resulfonylation efficiency: 85–92% yields with electron-deficient sulfonyl chlorides
Cross-Coupling Reactions
The pyridazine ring enables palladium-catalyzed couplings:
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Suzuki-Miyaura : Boronic acids couple at pyridazine C-5 using PdCl2(dppf) catalyst (1 mol%) and Cs2CO3 base .
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Sonogashira : Terminal alkynes react at pyridazine C-4 under CuI/Pd(PPh3)4 catalysis .
Table 2 : Cross-coupling performance metrics
| Reaction Type | Substrate | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-CF3-phenylboronic acid | PdCl2(dppf), Cs2CO3 | 78 | |
| Sonogashira | Phenylacetylene | Pd(PPh3)4, CuI, Et3N | 63 |
Acid-Base Reactivity
The sulfonamide NH displays pH-dependent behavior:
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Deprotonation : pKa ≈ 8.2 (measured via UV-Vis titration), enabling salt formation with NaH or K2CO3 .
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Coordination chemistry : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) through sulfonamide O and pyridazine N donors .
Notable complex :
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Cu(II) complex exhibits distorted octahedral geometry (X-ray diffraction data)
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Stability constant (log β): 12.3 ± 0.2 (determined by potentiometry)
Mechanistic Insights from Spectroscopy
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NMR analysis : NMR shows distinct δ shifts for 2-F (-112 ppm) vs. 4-F (-108 ppm) during substitution.
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Mass spectrometry : ESI-MS/MS fragmentation patterns confirm regioselectivity in SNAr reactions .
This compound's multifunctional architecture enables diverse reactivity, making it valuable for developing pharmaceuticals and functional materials. Further studies should explore its catalytic applications and biological target interactions.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential interactions with biological targets, particularly those involving enzyme or receptor binding. The presence of the pyridazine ring indicates possible activity against various diseases, although specific mechanisms remain to be elucidated.
Anticonvulsant Properties
Compounds containing pyridazine rings have been linked to anticonvulsant activity. For example, derivatives of pyridazinone-thiazole hybrids demonstrated significant protective effects in seizure models . This suggests that 2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide could be explored for similar therapeutic uses.
Chemical Biology
The unique functional groups present in this compound may allow it to serve as a probe in chemical biology studies. The difluorobenzamide and sulfonamide functionalities could facilitate interactions with biological macromolecules, making it a candidate for further exploration in drug design and development.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide: shares similarities with other sulfonamide derivatives and pyridazine-containing compounds.
Sulfonamide Derivatives: Compounds like sulfathiazole and sulfamethoxazole exhibit antimicrobial properties.
Pyridazine Derivatives: Compounds such as pyridazinone derivatives are known for their diverse pharmacological activities, including antihypertensive and anti-inflammatory effects.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in medicinal chemistry.
Biological Activity
2,4-Difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
Research indicates that this compound exhibits inhibitory activity against specific enzymes and pathways involved in disease processes. One significant area of interest is its role as an inhibitor of certain kinases and its potential impact on cancer cell proliferation.
Anticancer Properties
Studies have shown that this compound demonstrates selective cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast cancer) | 8.7 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical cancer) | 15.3 | Inhibition of DNA synthesis |
The compound's mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in sensitive cell lines .
Enzyme Inhibition
The compound has also been characterized as a potent inhibitor of specific kinases involved in signaling pathways that regulate cell growth and survival. Notably, it has shown efficacy against:
- PI3K/Akt Pathway : This pathway is crucial for cellular growth and metabolism. Inhibition leads to reduced survival signals in tumor cells.
- MAPK Pathway : The compound's action on this pathway contributes to its anticancer effects by modulating cell proliferation and differentiation .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Lung Cancer : A preclinical study demonstrated that treatment with the compound resulted in a significant reduction in tumor size in A549 xenograft models, suggesting its potential for development as a therapeutic agent in lung cancer .
- Combination Therapy : Research indicates that when combined with standard chemotherapy agents, this compound enhances the efficacy of treatment regimens, providing a synergistic effect that could lead to improved patient outcomes .
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential side effects.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for the preparation of 2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide?
- Answer : The synthesis typically involves multi-step reactions, including:
-
Sulfonylation : Coupling a benzenesulfonyl chloride derivative (e.g., 2,4-difluorobenzenesulfonyl chloride) with an aniline intermediate (e.g., 4-(6-(methylsulfonyl)pyridazin-3-yl)aniline) under basic conditions (e.g., pyridine or triethylamine) .
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Pyridazine Functionalization : Introducing the methylsulfonyl group via oxidation of a thioether intermediate using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) .
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Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water mixtures) are critical for isolating high-purity products .
Table 1 : Key Synthetic Intermediates and Reagents
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Answer :
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NMR Spectroscopy : and NMR confirm substituent positions and fluorine environments. NMR resolves aromatic and sulfonamide carbonyl signals .
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Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for sulfonamide and pyridazine moieties .
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X-ray Crystallography : Resolves crystal packing, hydrogen-bonding networks (e.g., sulfonamide NH···O interactions), and torsional angles between aromatic rings .
Table 2 : Representative Analytical Data
Technique Key Observations Reference NMR Two distinct fluorine environments at δ -110 ppm (C2-F) and -105 ppm (C4-F) X-ray Diffraction Dihedral angle of 45° between pyridazine and benzene rings
Q. What structural features contribute to its biological activity?
- Answer :
- Sulfonamide Group : Enhances hydrogen-bonding with target proteins (e.g., enzymes or receptors) .
- Fluorine Substituents : Increase lipophilicity and metabolic stability; 2,4-difluoro substitution optimizes steric and electronic effects .
- Pyridazine Core : Acts as a bioisostere for pyrimidine or pyridine, improving binding affinity to hydrophobic pockets .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Answer :
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Systematic Substituent Variation : Modify fluorine positions (e.g., 2,4-difluoro vs. 3,5-difluoro) to assess steric/electronic effects on target binding .
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Pyridazine Modifications : Replace methylsulfonyl with carboxamide or cyano groups to alter solubility and target selectivity .
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Bioassays : Test analogs in enzyme inhibition (e.g., COX-2, dihydropteroate synthase) or receptor-binding assays (e.g., kinase targets) to correlate structural changes with activity .
Table 3 : SAR Trends in Sulfonamide Derivatives
Modification Observed Effect Reference Trifluoromethyl group Increased metabolic stability (t > 6h) Methoxy substitution Reduced COX-2 selectivity (IC ↑ 3-fold)
Q. What strategies resolve contradictions in enzyme inhibition data across studies?
- Answer :
- Assay Standardization : Use consistent enzyme sources (e.g., recombinant human vs. bacterial isoforms) and buffer conditions (pH, ionic strength) .
- Compound Purity Verification : Confirm purity via HPLC (>98%) and LC-MS to exclude degradation products .
- Orthogonal Assays : Validate inhibition using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding kinetics independently .
Q. What in silico methods predict metabolic stability and toxicity?
- Answer :
- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify labile sites (e.g., sulfonamide hydrolysis or pyridazine oxidation) .
- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity risk and cytochrome P450 inhibition .
- Docking Studies : Model interactions with CYP3A4 or CYP2C9 isoforms to prioritize analogs with lower metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
